

The Role of (S)-Ace-OH in TRIM21 Recruitment: A Technical Guide

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Compound of Interest

Compound Name: (S)-Ace-OH

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Abstract

(S)-hydroxyl-acepromazine ((S)-Ace-OH), a metabolite of the veterinary antipsychotic drug acepromazine, has been identified as a novel molecular glue that induces the recruitment of the E3 ubiquitin ligase TRIM21 to the nuclear pore complex protein NUP98. This targeted recruitment leads to the ubiquitination and subsequent proteasomal degradation of several nucleoporins, ultimately disrupting nucleocytoplasmic transport and inducing cytotoxicity in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of (S)-Ace-OH, quantitative data on its binding affinities, detailed protocols for key experimental assays, and visual representations of the involved signaling pathways and experimental workflows.

Introduction: (S)-Ace-OH as a Molecular Glue for TRIM21

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality.^[1] Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the degradation of the target.^[2] (S)-Ace-OH functions as a molecular glue that specifically facilitates the interaction between the PRYSPRY domain of TRIM21 and the autoproteolytic domain (APD) of NUP98.^{[3][4]} This interaction is stereospecific, with the (S)-enantiomer being the active metabolite.^[1] The recruitment of

TRIM21 to the multimeric nuclear pore complex leads to the degradation of several of its components, highlighting a novel strategy for targeting cellular machinery.[5] The expression of TRIM21 is often induced by interferon-gamma (IFN γ), which enhances the cytotoxic effects of (S)-Ace-OH in cancer cell lines.[1][3]

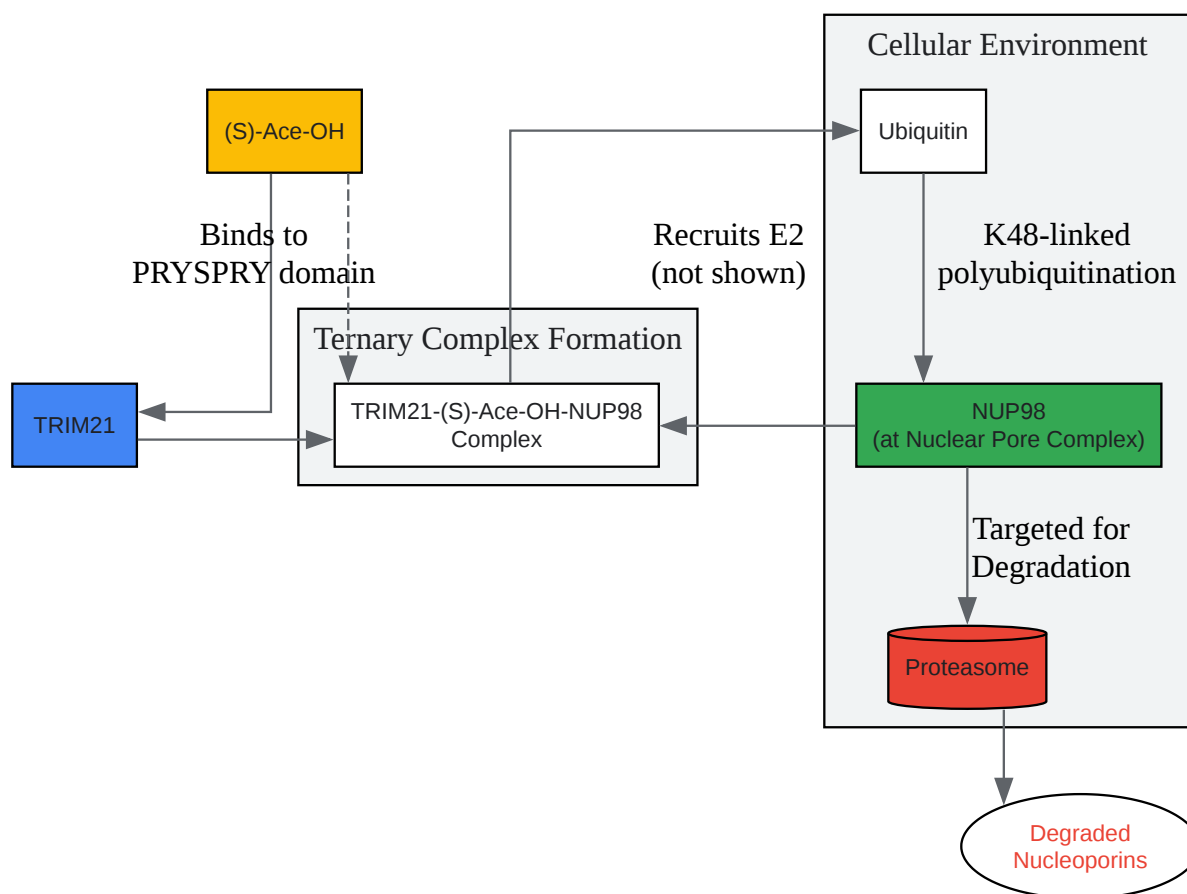
Quantitative Data: Binding Affinities

The binding affinities of Acepromazine (ACE) and its metabolites to the PRYSPRY domain of TRIM21 have been quantified using biophysical techniques such as Isothermal Titration Calorimetry (ITC). The data reveals a modest direct binding to a mutant form of TRIM21's PRYSPRY domain (D355A) and a significantly enhanced ternary interaction with NUP98's autoproteolytic domain (APD).

Compound	Target	Method	Kd (μ M)
Acepromazine (ACE)	TRIM21PRYSPRY(D355A)	ITC	5.66[1]
(R)-Ace-OH	TRIM21PRYSPRY(D355A)	ITC	9.11
(S)-Ace-OH	TRIM21PRYSPRY(D355A)	ITC	17.9
NUP98APD	TRIM21D355A:(S)-Ace-OH complex	ITC	0.302[4]
NUP98APD	TRIM21D355A:(R)-Ace-OH complex	ITC	~5.13 (17-fold weaker)[4]

Signaling Pathway and Mechanism of Action

(S)-Ace-OH acts as a molecular glue to induce the proximity of TRIM21 and NUP98. This leads to the ubiquitination and subsequent degradation of NUP98 and associated nuclear pore complex proteins by the proteasome.



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Caption: **(S)-Ace-OH**-mediated TRIM21 recruitment and degradation of NUP98.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution.[6]

Objective: To determine the binding affinity (K_d) of **(S)-Ace-OH** to TRIM21 and the ternary complex formation with NUP98.

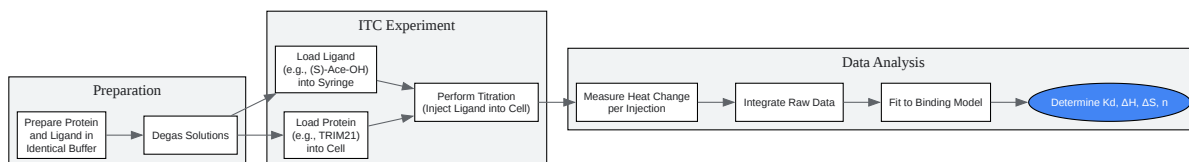
Materials:

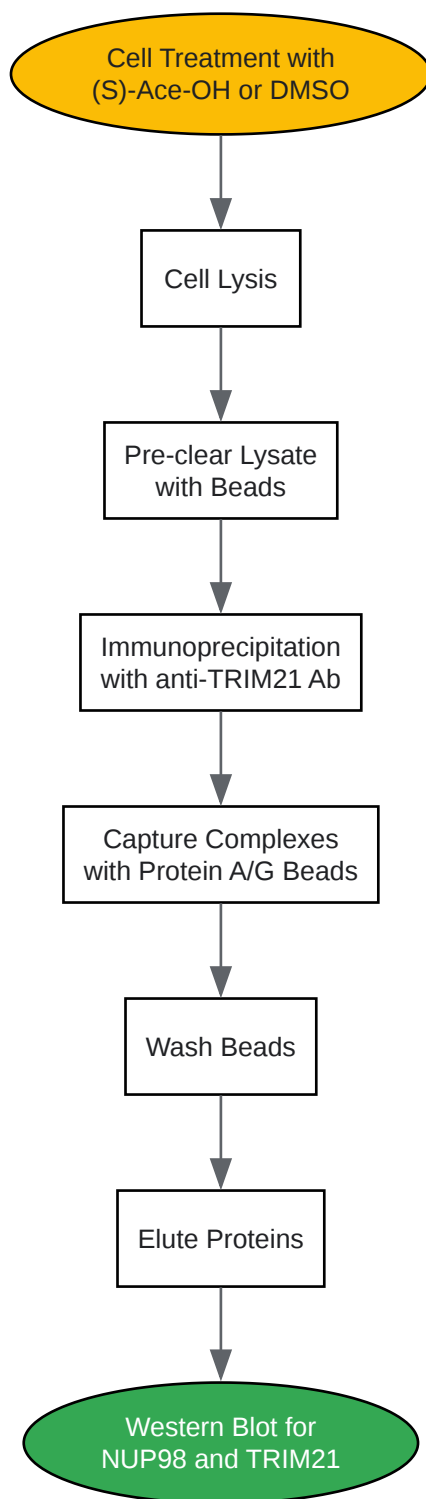
- MicroCal ITC200 or similar instrument
- Purified recombinant TRIM21 PRYSPRY domain (wild-type and D355A mutant)
- Purified recombinant NUP98 autoproteolytic domain (APD)
- **(S)-Ace-OH** and (R)-Ace-OH
- ITC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
- Syringe for ligand injection
- Sample cell

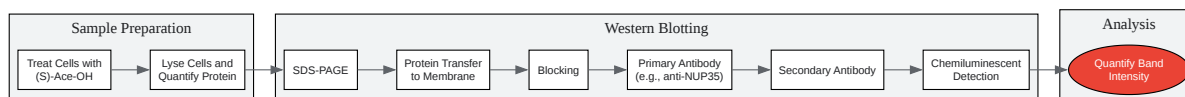
Protocol:

- Sample Preparation:
 - Thoroughly dialyze both protein and ligand solutions into the same ITC buffer to minimize buffer mismatch heats.^[7]
 - Determine the accurate concentrations of protein and ligand solutions.
 - Degas all solutions to prevent air bubbles in the syringe and cell.
- Instrument Setup:
 - Set the experimental temperature (e.g., 25°C).
 - Set the stirring speed (e.g., 750 rpm).
 - Set the injection parameters (e.g., one initial 0.4 μ L injection followed by 19 subsequent 2 μ L injections at 150-second intervals).
- Experiment Execution:
 - Direct Binding:
 - Load the TRIM21 PRYSPRY domain solution (e.g., 20-50 μ M) into the sample cell.

- Load the **(S)-Ace-OH** or (R)-Ace-OH solution (e.g., 200-500 μM) into the injection syringe.
- Ternary Complex Formation:
 - Load the NUP98 APD solution (e.g., 20 μM) into the sample cell.
 - Load the pre-formed TRIM21 PRYSPRY:**(S)-Ace-OH** complex (e.g., 200 μM TRIM21 with 400 μM **(S)-Ace-OH**) into the injection syringe.
- Data Analysis:
 - Integrate the raw ITC data to obtain the heat change for each injection.
 - Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry (n), binding constant (K_a), and enthalpy of binding (ΔH).
 - Calculate the dissociation constant ($K_d = 1/K_a$) and the change in entropy (ΔS).







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